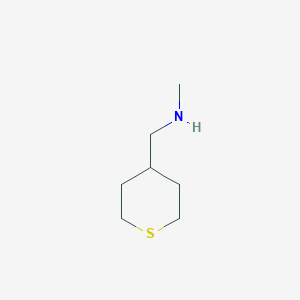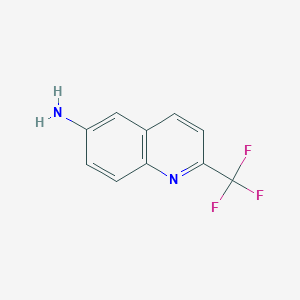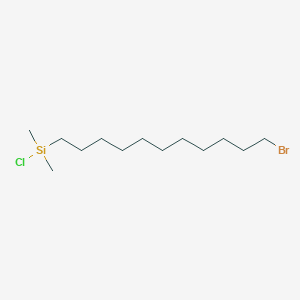
11-Bromoundecyldimethylchlorosilane
Overview
Description
11-Bromoundecyldimethylchlorosilane: is an organochlorosilane compound with the molecular formula C13H28BrClSi . It is a liquid at room temperature and is primarily used as a chemical intermediate in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting undecylmagnesium bromide with dimethylchlorosilane under controlled conditions.
Halogenation: Another method involves the halogenation of undecyltrimethylsilane followed by a substitution reaction with bromine .
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Some manufacturers may use continuous flow reactors to streamline production and increase efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form undecylsilanol .
Reduction: Reduction reactions can convert the compound to undecylsilane .
Substitution: The compound readily participates in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed:
Undecylsilanol: Formed through oxidation.
Undecylsilane: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to a range of substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of silicon-based materials and polymers . Biology: It serves as a reagent in the modification of biomolecules and surfaces for biological studies. Medicine: It is utilized in the development of drug delivery systems and biomedical devices . Industry: The compound finds applications in the production of surface coatings , adhesives , and sealants .
Mechanism of Action
The mechanism by which 11-Bromoundecyldimethylchlorosilane exerts its effects involves the silicon atom forming bonds with organic and inorganic substrates. The bromine atom is a reactive site that facilitates substitution reactions, while the dimethyl groups provide stability and influence the compound's reactivity.
Molecular Targets and Pathways:
Silicon-Based Reactions: The silicon atom interacts with various substrates to form stable silicon-carbon bonds.
Substitution Pathways: The bromine atom is a key site for nucleophilic substitution reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
11-Chloroundecyldimethylchlorosilane
11-Iodoundecyldimethylchlorosilane
10-Bromoundecyldimethylchlorosilane
Uniqueness:
11-Bromoundecyldimethylchlorosilane: is unique due to its higher reactivity compared to its iodine and chlorine counterparts, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
11-bromoundecyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFGXJUDMCOIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28BrClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622759 | |
| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330457-42-6 | |
| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


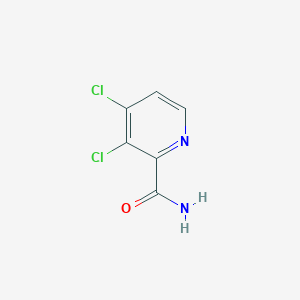
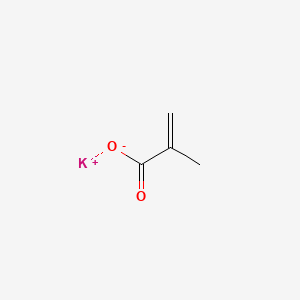
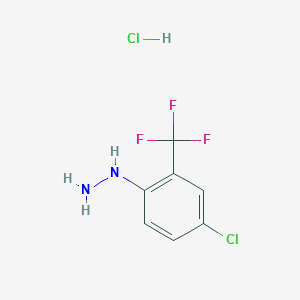
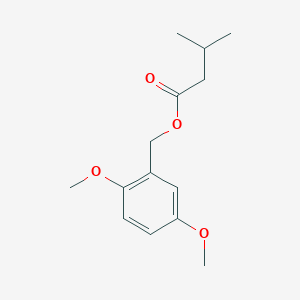
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
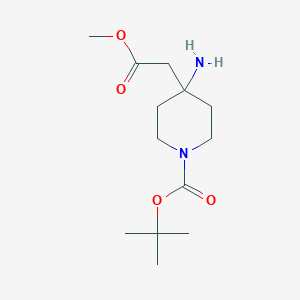
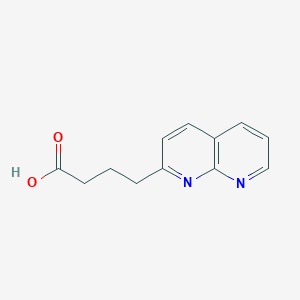

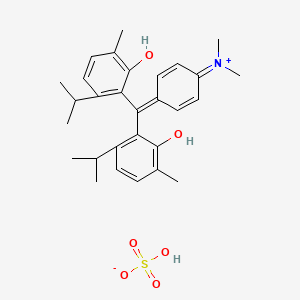
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
